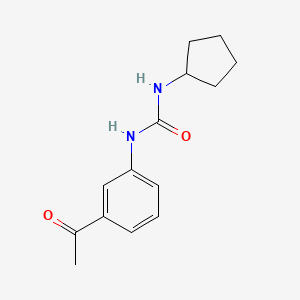
1-(4-methoxyphenyl)-N~3~,N~3~-dimethyl-5-oxo-3-pyrrolidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-methoxyphenyl)-N~3~,N~3~-dimethyl-5-oxo-3-pyrrolidinecarboxamide, also known as MPDV, is a synthetic compound that belongs to the class of pyrrolidine derivatives. It is widely used in scientific research due to its pharmacological properties and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-N~3~,N~3~-dimethyl-5-oxo-3-pyrrolidinecarboxamide involves its interaction with the dopamine transporter (DAT). It binds to the DAT and inhibits the reuptake of dopamine, leading to an increase in dopamine levels in the synaptic cleft. This results in enhanced dopaminergic neurotransmission, which is associated with improved attention, motivation, and reward processing.
Biochemical and physiological effects:
1-(4-methoxyphenyl)-N~3~,N~3~-dimethyl-5-oxo-3-pyrrolidinecarboxamide has been shown to increase extracellular dopamine levels in the striatum and prefrontal cortex of the brain. It also enhances the release of norepinephrine and serotonin, which are neurotransmitters that play a role in mood regulation and cognitive function. 1-(4-methoxyphenyl)-N~3~,N~3~-dimethyl-5-oxo-3-pyrrolidinecarboxamide has been shown to improve attention, working memory, and cognitive flexibility in animal studies.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(4-methoxyphenyl)-N~3~,N~3~-dimethyl-5-oxo-3-pyrrolidinecarboxamide in lab experiments is its selectivity for the dopamine transporter, which allows for the specific modulation of dopaminergic neurotransmission. It also has a relatively long half-life, which makes it suitable for chronic dosing studies. However, one limitation of using 1-(4-methoxyphenyl)-N~3~,N~3~-dimethyl-5-oxo-3-pyrrolidinecarboxamide is its potential for abuse and addiction, which may confound the interpretation of behavioral and cognitive effects.
Future Directions
There are several future directions for the research on 1-(4-methoxyphenyl)-N~3~,N~3~-dimethyl-5-oxo-3-pyrrolidinecarboxamide. One direction is to investigate its potential as a treatment for ADHD and substance use disorders in humans. Another direction is to explore its potential as an anti-depressant and anti-anxiety agent. Additionally, further studies are needed to elucidate the long-term effects of 1-(4-methoxyphenyl)-N~3~,N~3~-dimethyl-5-oxo-3-pyrrolidinecarboxamide on the brain and behavior, as well as its potential for abuse and addiction.
Synthesis Methods
The synthesis of 1-(4-methoxyphenyl)-N~3~,N~3~-dimethyl-5-oxo-3-pyrrolidinecarboxamide involves the reaction of 4-methoxyphenylacetic acid with N,N-dimethylglycine methyl ester in the presence of thionyl chloride. The resulting acid chloride is then reacted with pyrrolidine to yield 1-(4-methoxyphenyl)-N~3~,N~3~-dimethyl-5-oxo-3-pyrrolidinecarboxamide. The purity and yield of the final product can be improved by recrystallization and chromatography techniques.
Scientific Research Applications
1-(4-methoxyphenyl)-N~3~,N~3~-dimethyl-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to enhance dopamine release and inhibit dopamine reuptake, which makes it a potential candidate for the treatment of attention deficit hyperactivity disorder (ADHD) and substance use disorders. 1-(4-methoxyphenyl)-N~3~,N~3~-dimethyl-5-oxo-3-pyrrolidinecarboxamide has also been studied for its potential anti-depressant and anti-anxiety effects.
properties
IUPAC Name |
1-(4-methoxyphenyl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-15(2)14(18)10-8-13(17)16(9-10)11-4-6-12(19-3)7-5-11/h4-7,10H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLMHKLXUAKFRJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CC(=O)N(C1)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methoxyphenyl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(5-chloropyridin-2-yl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide](/img/structure/B7461055.png)

![Methyl 2-[4-[(2-chloroacetyl)amino]phenoxy]acetate](/img/structure/B7461081.png)


![2-(cyclohexen-1-yl)-N-[(2,4-dimethoxyphenyl)methyl]ethanamine](/img/structure/B7461096.png)

![2-[4-(Ethylaminomethyl)phenoxy]ethanol](/img/structure/B7461112.png)

![1-Cyclohexyl-3-[(2-ethylpyrazol-3-yl)methyl]urea](/img/structure/B7461122.png)
